molecular formula C13H17ClN2O5S B1596728 2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride CAS No. 680618-10-4

2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride

Cat. No. B1596728
M. Wt: 348.8 g/mol
InChI Key: PCRXMAUDYIDCBM-UHFFFAOYSA-N
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Description

“2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride” is a chemical compound with the molecular formula C13H17ClN2O5S and a molecular weight of 348.8 . It is also known by other names such as "2-ETHOXY-5-(MORPHOLINE-4-CARBOXAMIDO)BENZENE-1-SULFONYL CHLORIDE" .


Molecular Structure Analysis

The molecular structure of this compound includes an ethoxy group (C2H5O-) attached to a benzene ring, which is further substituted with a morpholine-4-carbonyl-amino group and a sulfonyl chloride group . The exact structure can be represented by the SMILES notation: CCOC1=C(C=C(C=C1)NC(=O)N2CCOCC2)S(=O)(=O)Cl .

Safety And Hazards

The safety data sheet (SDS) for this compound was not found in the search results . Therefore, it’s important to handle this compound with care until more information is available.

properties

IUPAC Name

2-ethoxy-5-(morpholine-4-carbonylamino)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O5S/c1-2-21-11-4-3-10(9-12(11)22(14,18)19)15-13(17)16-5-7-20-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRXMAUDYIDCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)N2CCOCC2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374476
Record name 2-Ethoxy-5-[(morpholine-4-carbonyl)amino]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride

CAS RN

680618-10-4
Record name 2-Ethoxy-5-[(morpholine-4-carbonyl)amino]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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